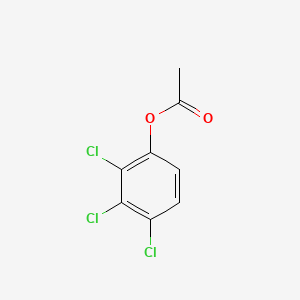

Phenol, 2,3,4-trichloro-, acetate

描述

属性

IUPAC Name |

(2,3,4-trichlorophenyl) acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl3O2/c1-4(12)13-6-3-2-5(9)7(10)8(6)11/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCXZOWRGWZCTLG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=C(C(=C(C=C1)Cl)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00210960 | |

| Record name | Phenol, 2,3,4-trichloro-, acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00210960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61925-89-1 | |

| Record name | Phenol, 2,3,4-trichloro-, acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061925891 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 2,3,4-trichloro-, acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00210960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Derivatization Strategies

Direct Esterification Pathways of 2,3,4-Trichlorophenol (B99974)

The most direct route to Phenol (B47542), 2,3,4-trichloro-, acetate (B1210297) is the esterification of 2,3,4-trichlorophenol. This transformation involves the acylation of the phenolic hydroxyl group.

Acylation with Acyl Chlorides and Acid Anhydrides

The acetylation of phenols is a fundamental and widely utilized reaction in organic synthesis to protect hydroxyl groups or to synthesize ester derivatives. mdpi.com The reaction involves treating the phenol with an acylating agent, such as an acyl chloride or an acid anhydride (B1165640).

When using an acyl chloride like acetyl chloride (ethanoyl chloride), the reaction with 2,3,4-trichlorophenol proceeds vigorously, even at room temperature, to yield Phenol, 2,3,4-trichloro-, acetate and hydrogen chloride gas. chemguide.co.uk

Alternatively, an acid anhydride such as acetic anhydride can be used. This reaction is typically slower than with acyl chlorides and may require gentle heating to proceed at a reasonable rate. chemguide.co.ukchemicalbook.com The co-product of this reaction is acetic acid, which is less hazardous than the hydrogen chloride gas produced with acyl chlorides. chemicalbook.com A plausible mechanism involves the nucleophilic attack of the phenolic oxygen on the carbonyl carbon of the acetic anhydride, leading to a tetrahedral intermediate which then collapses, eliminating a molecule of acetic acid to form the final ester product. mdpi.com

Catalyst Systems for Enhanced Esterification Yields

To improve reaction rates and yields, various catalytic systems can be employed for the acylation of phenols. These can be broadly categorized as basic or acidic catalysts.

Base Catalysts: Tertiary amine bases like pyridine (B92270) or triethylamine (B128534) are commonly used to neutralize the hydrogen chloride by-product when acyl chlorides are the acylating agent. mdpi.com 4-(Dimethylamino)pyridine (DMAP) is a particularly effective hypernucleophilic acylation catalyst that can significantly accelerate the reaction, even when used in small amounts. frontiersin.org Simple inorganic bases such as sodium bicarbonate have also been shown to effectively catalyze the acetylation of phenols with acetic anhydride at room temperature. mdpi.com

Acid Catalysts: A wide array of acid catalysts can promote esterification. These include:

Protic Acids: Concentrated sulfuric acid is a classic catalyst for Fisher esterification, acting both as a catalyst and a dehydrating agent to shift the equilibrium towards the products. scienceready.com.au

Lewis Acids: Numerous Lewis acids have been found to be effective, including metal triflates like copper(II) triflate (Cu(OTf)₂), bismuth(III) triflate (Bi(OTf)₃), and scandium(III) triflate (Sc(OTf)₃). tandfonline.com Other metal salts such as cobalt(II) chloride (CoCl₂) and magnesium bromide (MgBr₂) have also been reported to catalyze acylation. tandfonline.com

Solid Acid Catalysts: To facilitate easier separation and catalyst recycling, solid acid catalysts are advantageous. Examples include zeolites (like ZSM-5-SO₃H), montmorillonite (B579905) clays, and heteropolyacids. tandfonline.comnih.govacs.org These heterogeneous catalysts can be used under solvent-free conditions, offering a greener synthetic route. nih.gov Metallic powders, such as magnesium, have also been demonstrated to catalyze the acetylation of phenols with acetic anhydride under solvent-free conditions. tandfonline.com

The choice of catalyst depends on the specific reaction conditions, the scale of the synthesis, and environmental considerations.

Table 1: Catalyst Systems for Phenol Acylation

| Catalyst Type | Examples | Acylating Agent | Conditions | Reference(s) |

|---|---|---|---|---|

| Base Catalysts | Pyridine, Triethylamine, 4-(Dimethylamino)pyridine (DMAP), Sodium Bicarbonate | Acyl Chlorides, Acid Anhydrides | Room Temperature or Gentle Heating | mdpi.com, frontiersin.org |

| Lewis Acids | Cu(OTf)₂, Bi(OTf)₃, Sc(OTf)₃, CoCl₂, MgBr₂ | Acid Anhydrides | Varies, often mild | tandfonline.com |

| Solid Acids | Zeolites (ZSM-5-SO₃H), Montmorillonite K-10, Heteropolyacids | Acid Anhydrides, Carboxylic Acids | Varies, often solvent-free | nih.gov, acs.org, tandfonline.com |

| Metal Catalysts | Magnesium (powder), Zinc (dust) | Acid Anhydrides, Acyl Chlorides | Solvent-free | tandfonline.com |

Precursor-Based Synthetic Routes to this compound

An alternative strategy for synthesizing this compound involves the initial preparation of the key intermediate, 2,3,4-trichlorophenol, from various starting materials. Once synthesized, the precursor undergoes esterification as described in section 2.1.

Chlorination of Phenol and Precursor Chlorophenols to Trichlorophenols

The most common industrial approach to producing chlorophenols is the direct electrophilic halogenation of phenol or less-chlorinated phenols with chlorine gas. wikipedia.orgwho.int However, synthesizing the specific 2,3,4-trichlorophenol isomer is challenging due to the directing effects of the hydroxyl group, which favors chlorination at the ortho and para positions, leading primarily to 2,4-dichlorophenol (B122985) and 2,4,6-trichlorophenol (B30397). who.intrsc.org

To achieve the desired 2,3,4-substitution pattern, the reaction requires careful control of conditions and may proceed through the chlorination of specific precursors:

Chlorination of Phenol: Direct chlorination of phenol can produce a mixture of isomers, and separating 2,3,4-trichlorophenol from other trichlorophenols and more highly chlorinated phenols is difficult. google.com The use of catalysts like anhydrous aluminum or ferric chloride is common in phenol chlorination. wikipedia.org

Chlorination of Dichlorophenols: A more controlled approach involves the chlorination of a specific dichlorophenol isomer. For instance, the controlled chlorination of 2,4-dichlorophenol or 3,4-dichlorophenol (B42033) could potentially lead to the formation of 2,3,4-trichlorophenol, although side products are still likely. The process can be complicated by the formation of unstable chlorocyclohexadienones as the degree of chlorination increases. google.com

Multi-step Synthetic Sequences

A complete synthesis of this compound can be envisioned as a sequence combining precursor synthesis with final esterification.

A plausible sequence is:

Chlorination: Phenol or a dichlorophenol isomer is chlorinated under controlled conditions to produce 2,3,4-trichlorophenol.

Purification: The desired 2,3,4-trichlorophenol isomer is isolated from the reaction mixture through methods like fractional distillation or crystallization.

Esterification: The purified 2,3,4-trichlorophenol is then acylated with acetyl chloride or acetic anhydride, often in the presence of a suitable catalyst, to yield the final product, this compound.

Another potential, though less direct, multi-step route could be adapted from similar syntheses. For example, the Sandmeyer reaction is used to prepare 2,4,5-trichlorophenol (B144370) from 2,4,5-trichloroaniline. chemicalbook.com An analogous process could potentially be developed starting from 2,3,4-trichloroaniline (B50295), which would involve:

Diazotization: Reaction of 2,3,4-trichloroaniline with a nitrite (B80452) source (e.g., sodium nitrite) in strong acid to form a diazonium salt.

Hydrolysis: Heating the diazonium salt in the presence of a copper catalyst to replace the diazonium group with a hydroxyl group, forming 2,3,4-trichlorophenol. chemicalbook.com

Esterification: Acylation of the resulting phenol as described previously.

Formation of Related Trichlorophenol Acetate Isomers

The synthesis of a specific trichlorophenol acetate isomer is fundamentally dependent on the successful synthesis of the corresponding trichlorophenol isomer. The direct chlorination of phenol or less-chlorinated phenols is a common method but often results in a mixture of isomers, necessitating complex and costly separation processes. google.com

Regioselectivity in Phenol Esterification and Chlorination

The primary challenge in synthesizing specific trichlorophenols lies in controlling the regioselectivity of the chlorination reaction. The hydroxyl group of phenol is a strong activating group and an ortho, para-director for electrophilic aromatic substitution. The initial chlorination of phenol yields a mixture of ortho-chlorophenol and para-chlorophenol. Subsequent chlorination steps are directed by both the hydroxyl group and the existing chlorine atoms.

Direct chlorination of phenol with chlorine gas tends to favor the formation of 2,4,6-trichlorophenol due to the strong directing effects of the hydroxyl group to the two ortho and one para positions. google.comepo.org Obtaining isomers with different substitution patterns, such as 2,3,4-trichlorophenol, is more complex. The formation of such isomers often involves the chlorination of dichlorophenol precursors. For instance, chlorination of 2,4-dichlorophenol can lead to 2,4,6-trichlorophenol and 2,4,5-trichlorophenol. The introduction of a chlorine atom at the 3-position is generally less favored due to steric hindrance and electronic effects.

Research has focused on using various catalysts and reaction conditions to influence the isomer distribution.

Catalyst Influence on Phenol Chlorination| Catalyst/Reagent System | Selectivity Outcome | Reference |

|---|---|---|

| Sulfuryl chloride with cyclic sulfides | Enhanced para-chlorination | researchgate.net |

| N-chlorosuccinimide with thiourea (B124793) catalysts | Can be tuned for high o-chloro or p-chloro selectivity | tandfonline.com |

| Lewis basic selenoether catalyst | High ortho-selectivity for phenols and anilines | nih.gov |

| Mercaptoethylamine | Reduces formation of 2,3,6- and 2,4,5-trichlorophenol byproducts in favor of 2,4,6-trichlorophenol | google.com |

| Triphenylphosphine oxide | Used for slow, controlled chlorination to produce high-purity 2,4,6-trichlorophenol | epo.org |

The esterification of the phenol to its acetate derivative, such as in the formation of 2,3,4-trichloro-, acetate, is a more straightforward reaction. This is typically achieved by reacting the corresponding trichlorophenol with acetic anhydride or acetyl chloride. The primary challenge remains the initial synthesis of the correct trichlorophenol isomer.

Isomeric Control in Synthetic Design

Given the difficulty in controlling regioselectivity during direct chlorination, synthetic chemists often employ multi-step strategies to achieve a specific isomer. This can involve using starting materials that have pre-existing substituents to block certain positions and direct the chlorination to the desired sites.

One sophisticated approach to creating substituted phenols, including trichlorophenols, involves a Diels-Alder reaction. For instance, a three-step procedure has been described for the synthesis of trichlorophenol derivatives starting from the Diels-Alder cycloadducts of β-substituted vinyl acetates and tetrachloro-5,5-dimethoxycyclopentadiene. tandfonline.comresearchgate.net This method involves the acid-catalyzed rearrangement of a bicyclic ketone precursor, allowing for the construction of substitution patterns that are not accessible through direct electrophilic substitution. researchgate.net

Patents for the production of the fungicide prochloraz, which uses 2,4,6-trichlorophenol as an intermediate, highlight methods to maximize the yield of this specific isomer. epo.org These methods often involve the chlorination of dichlorophenols (like 2,4-dichlorophenol or 2,6-dichlorophenol) in the presence of specific catalysts, such as a combination of an organic amine and an organic sulfide, to enhance the selectivity for the 2,4,6-isomer. google.com The presence of byproducts like 2,3,4,6-tetrachlorophenol (B30399) and other trichlorophenol isomers demonstrates the ongoing challenge of achieving perfect isomeric control. google.com

Derivatization for Analytical and Mechanistic Studies

Derivatization of chlorophenols into their acetate esters is a crucial step for various analytical and research purposes. This conversion alters the chemical properties of the compounds, making them more suitable for certain types of analysis or for investigating their reactivity.

Acetylation Techniques for Chlorophenol Analysis

Chlorophenols are often analyzed at trace levels in environmental samples using gas chromatography (GC). However, their polarity and the acidic nature of the phenolic hydroxyl group can lead to poor chromatographic peak shape and reduced sensitivity. To overcome this, a pre-column derivatization step is employed where the chlorophenols are converted into less polar, more volatile derivatives.

A common and effective method is in-situ acetylation. researchgate.netontosight.ai This technique involves the direct conversion of chlorophenols to their corresponding acetate esters within the aqueous sample before extraction. The process typically involves:

pH Adjustment: The sample is made alkaline (pH 9-11.5) using a base like potassium carbonate. This deprotonates the phenol to form the more nucleophilic phenolate (B1203915) ion. mit.edu

Reagent Addition: Acetic anhydride is added to the sample, which reacts with the phenolate ion to form the acetate ester. A 5-minute reaction time is often sufficient for complete acetylation. ontosight.aiacs.org

Extraction: The newly formed, less water-soluble chlorophenol acetates are then extracted from the aqueous matrix using a small volume of an organic solvent like n-hexane. researchgate.netontosight.ai

Analysis: The extract containing the derivatized chlorophenols is then analyzed by GC, often with a sensitive detector like an Electron Capture Detector (ECD), which is well-suited for halogenated compounds. ontosight.aiacs.org

This derivatization enhances thermal stability and volatility, leading to improved separation and detection limits, which can be in the range of 0.001–0.005 mg/L for many chlorophenols. researchgate.netontosight.ai

Summary of In-Situ Acetylation for GC Analysis

| Parameter | Condition/Reagent | Purpose | Reference |

|---|---|---|---|

| Derivatizing Agent | Acetic Anhydride | Converts polar phenols to less polar acetate esters | mit.edu |

| pH | 9 ± 1 | Formation of phenolate ion to initiate acetylation | ontosight.aiacs.org |

| Extraction Solvent | n-Hexane | Extracts the non-polar acetylated derivatives from water | researchgate.netontosight.ai |

| Analytical Technique | Gas Chromatography (GC) with Electron-Capture Detector (ECD) | Separates and detects the volatile, halogenated derivatives at trace levels | ontosight.aiacs.org |

Preparation of Novel Derivatives for Reactivity Investigations

Beyond simple acetates for analytical purposes, other derivatives of trichlorophenols are synthesized to serve as stable intermediates or to investigate reaction mechanisms. These novel derivatives can be used as research chemicals to study biological activity or as building blocks for more complex molecules. ontosight.ai

For example, 2,4,6-trichlorophenyl (TCP) esters are used as stable, reactive electrophiles. Research has shown the synthesis of 2,4,6-trichlorophenyl pyridine-2-sulfonates from the reaction of 2-pyridylzinc reagents with 2,4,6-trichlorophenyl chlorosulfate (B8482658) (TCPC). mit.eduacs.org These TCP sulfonate esters are bench-stable solids, which makes them advantageous alternatives to more reactive and unstable sulfonyl chlorides. mit.eduacs.org These stable intermediates can then be used to prepare a variety of N-alkyl and N-aryl sulfonamides by reacting them with different amines, allowing for the investigation of their reactivity and the synthesis of diverse molecular structures. acs.org

Another approach involves the synthesis of trichlorophenol derivatives through multi-step sequences that build the aromatic ring with the desired substitution pattern from non-aromatic precursors. The acid-catalyzed rearrangement of bicyclic ketones derived from Diels-Alder adducts provides a route to substituted trichlorophenols that can be further functionalized for mechanistic or synthetic studies. researchgate.net These methods provide access to a wider range of derivatives than is possible through direct substitution on the phenol ring, opening avenues for new reactivity investigations.

Chemical Reactivity and Transformation Mechanisms

Hydrolytic Stability and Degradation of the Ester Bond

The hydrolysis of 2,3,4-trichlorophenyl acetate (B1210297) involves the nucleophilic attack on the carbonyl carbon of the ester group, leading to the cleavage of the ester bond to form 2,3,4-trichlorophenol (B99974) and acetic acid. This process can be catalyzed by either acid or base. dergipark.org.tr The rate of hydrolysis is highly dependent on the pH of the system. researchgate.net

Under acidic conditions, the hydrolysis of esters like 2,3,4-trichlorophenyl acetate proceeds through a multi-step mechanism. The reaction is reversible and typically requires heat and a large excess of water to drive the equilibrium towards the products. dergipark.org.trresearchgate.net

The mechanism begins with the protonation of the carbonyl oxygen by a hydronium ion (H₃O⁺), which increases the electrophilicity of the carbonyl carbon. nih.gov This is followed by the nucleophilic attack of a water molecule on the activated carbonyl carbon, forming a tetrahedral intermediate. researchgate.net Subsequently, a proton is transferred from the attacking water molecule to the oxygen of the original ester linkage. This converts the 2,3,4-trichlorophenoxide group into a better leaving group (2,3,4-trichlorophenol). The final steps involve the collapse of the tetrahedral intermediate, elimination of the 2,3,4-trichlorophenol, and deprotonation of the resulting protonated acetic acid to regenerate the acid catalyst. nih.gov

Base-catalyzed hydrolysis, also known as saponification, is an irreversible process. researchgate.net The reaction is initiated by the attack of a hydroxide (B78521) ion (OH⁻) on the electrophilic carbonyl carbon of the ester. This is generally the rate-determining step and results in the formation of a tetrahedral intermediate. epa.gov

Table 1: Predicted Influence of pH on the Dominant Hydrolysis Mechanism for 2,3,4-Trichlorophenyl Acetate

| pH Range | Dominant Mechanism | Key Reactant/Catalyst | Expected Relative Rate |

| < 3 | Acid-Catalyzed | H₃O⁺ | Increases with decreasing pH |

| 3 - 6 | Neutral Hydrolysis | H₂O | Generally slow, minimal rate |

| > 7 | Base-Catalyzed | OH⁻ | Increases significantly with increasing pH |

| This table is based on general principles of ester hydrolysis. researchgate.net |

The choice of solvent can significantly impact the rate of hydrolysis. For base-catalyzed hydrolysis, polar protic solvents like water and alcohols can solvate the hydroxide ion, which can slightly decrease its nucleophilicity compared to polar aprotic solvents. However, aqueous systems are necessary to provide the hydroxide ions. wikipedia.org The solubility of the ester can also be a factor; using co-solvents like acetonitrile (B52724) or dioxane in aqueous solutions can increase the substrate's solubility, potentially affecting reaction kinetics. researchgate.net In general, reactions involving charged species in the transition state, such as base-catalyzed hydrolysis, are accelerated by more polar solvents that can stabilize the transition state. nih.gov

Electrophilic Aromatic Substitution on the Chlorinated Phenyl Moiety

Electrophilic aromatic substitution (SEAr) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. cardiff.ac.uk In 2,3,4-trichlorophenyl acetate, the aromatic ring is heavily deactivated due to the strong electron-withdrawing inductive effect of the three chlorine atoms and the moderate deactivating effect of the acetate group. However, both the oxygen of the acetate group and the chlorine atoms are ortho-, para-directors due to the resonance effect of their lone pairs. google.com

The available positions for substitution on the 2,3,4-trichlorophenyl acetate ring are C5 and C6. The directing effects of the substituents are as follows:

1-Acetoxy group: Directs ortho (to C2 and C6) and para (to C4). Positions 2 and 4 are blocked. Therefore, it directs to C6.

2-Chloro group: Directs ortho (to C6, C3 is blocked) and para (to C5).

3-Chloro group: Directs ortho (to C2 and C4, both blocked) and para (to C6).

4-Chloro group: Directs ortho (to C3 and C5) and para (to C1, blocked).

Considering the combined directing effects, the C6 position is strongly activated by resonance from the acetoxy group and the C3-chloro group, and moderately by the C2-chloro group. The C5 position is activated by the C2- and C4-chloro groups. Given the powerful ortho-directing nature of the acetoxy group, substitution is overwhelmingly expected to occur at the C6 position.

Halogenation, such as chlorination or bromination, requires a Lewis acid catalyst (e.g., FeCl₃, AlCl₃) to generate a potent electrophile (Cl⁺ or Br⁺) that can attack the deactivated ring. nsf.gov Given the analysis of directing effects, the halogenation of 2,3,4-trichlorophenyl acetate is predicted to be highly regioselective, yielding the 2,3,4,6-tetrachlorophenyl acetate as the major product. The reaction proceeds via the standard SEAr mechanism: attack of the aromatic ring on the electrophile to form a resonance-stabilized carbocation intermediate (sigma complex), followed by the loss of a proton to restore aromaticity. nih.gov The use of specific catalytic systems, such as those involving sulfur- or selenium-based Lewis bases, has been shown to enhance ortho-selectivity in the chlorination of simpler phenols, although the steric and electronic environment of 2,3,4-trichlorophenyl acetate makes C6 the electronically favored position regardless. researchgate.netnsf.gov

Nitration is typically carried out using a mixture of concentrated nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺). nih.gov Studies on the nitration of other highly chlorinated phenols, such as mixtures of 2,6-dichlorophenol (B41786) and 2,4,6-trichlorophenol (B30397), demonstrate that these deactivated substrates can indeed undergo nitration. google.com

For 2,3,4-trichlorophenyl acetate, the regiochemical outcome of nitration is expected to mirror that of halogenation. The strong directing effect of the acetoxy group, combined with the directing influence of the chlorine atoms, will favor the introduction of the nitro group at the C6 position. This would result in the formation of 2,3,4-trichloro-6-nitrophenyl acetate. The reaction conditions would need to be carefully controlled to achieve mononitration and avoid potential side reactions.

Table 2: Predicted Regiochemical Outcome for Electrophilic Aromatic Substitution of 2,3,4-Trichlorophenyl Acetate

| Reaction | Reagents | Predicted Major Product |

| Halogenation (Chlorination) | Cl₂, FeCl₃ | 2,3,4,6-Tetrachlorophenyl acetate |

| Nitration | HNO₃, H₂SO₄ | 2,3,4-Trichloro-6-nitrophenyl acetate |

| Predictions are based on the analysis of substituent directing effects. google.comgoogle.com |

Oxidative Transformations

While specific studies on Phenol (B47542), 2,3,4-trichloro-, acetate are limited, the reaction of trichlorophenols with manganese dioxide (MnO₂) provides significant insight into its likely oxidative transformation. The oxidation of chlorophenols by MnO₂ is a well-documented process that involves the formation of phenoxy radicals. oup.comnih.gov The reaction rate is influenced by the pH of the solution and the position of the chloro substituents. oup.comnih.gov

The proposed mechanism involves the adsorption of the phenolic compound onto the surface of the manganese oxide. acs.org This is followed by an electron transfer from the phenol to the manganese oxide, which generates a phenoxy radical and reduces the manganese oxide. oup.com For 2,3,4-trichlorophenol, studies have shown that it undergoes transformation in the presence of MnO₂, leading to the formation of dimeric and trimeric products. oup.comnih.gov It is plausible that Phenol, 2,3,4-trichloro-, acetate would follow a similar pathway, with the initial step being the formation of a 2,3,4-trichlorophenoxy radical.

| Reactant | Oxidizing Agent | Key Intermediates | Major Products |

|---|---|---|---|

| Trichlorophenols | Manganese Dioxide (MnO₂) | Phenoxy radicals | Dimeric and trimeric products, Polychlorinated phenoxyphenols |

The photo-oxidative degradation of chlorophenols is an important environmental transformation process. While direct photolysis can occur, the presence of photosensitizers or other reactive species generated by UV light can significantly enhance degradation. Studies on 2,4,6-trichlorophenol have shown that its degradation can be initiated by photochemically generated reactive species. researchgate.net

The degradation pathways for trichlorophenols often involve dechlorination, where chlorine atoms are sequentially removed from the aromatic ring. researchgate.net This can lead to the formation of dichlorophenols, monochlorophenols, and eventually phenol. researchgate.net Further oxidation can lead to the opening of the aromatic ring and the formation of smaller organic acids and ultimately mineralization to carbon dioxide and water. nih.gov The photo-degradation of 2,4,6-trichlorophenol has been shown to produce intermediates such as 2,6-dichloro-1,4-benzoquinone. nih.govnih.gov It is expected that the photo-oxidative degradation of this compound would proceed through similar pathways involving initial hydrolysis of the acetate group followed by dechlorination and ring cleavage.

Oxidative coupling is a common reaction for phenols and their derivatives, leading to the formation of C-C or C-O bonded dimers and polymers. wikipedia.org This process is often catalyzed by enzymes like peroxidases or by chemical oxidants. nih.gov The reaction proceeds through the formation of phenoxy radicals, which can then couple in various ways. nih.gov

For trichlorophenols, oxidative coupling has been observed in reactions with manganese dioxide, leading to the formation of polychlorinated phenoxyphenols and chlorinated polyhydroxybiphenyls. oup.comnih.gov The coupling of phenoxy radicals can occur in a radical-radical or radical-molecule fashion. nih.gov The specific products formed depend on the reaction conditions and the substitution pattern of the phenol. acs.org In the case of this compound, oxidation would likely lead to the formation of the corresponding phenoxy radical, which could then undergo dimerization or polymerization.

| Starting Material | Reaction Type | Key Process | Resulting Products |

|---|---|---|---|

| Trichlorophenols | Oxidative Coupling | Formation and coupling of phenoxy radicals | Polychlorinated phenoxyphenols, Chlorinated polyhydroxybiphenyls |

Nucleophilic Reactions Involving the Acetate Group

The acetate group of this compound is susceptible to nucleophilic attack, particularly transesterification. This reaction involves the exchange of the phenolic portion of the ester with another alcohol. tu-clausthal.de Transesterification can be catalyzed by acids or bases. tu-clausthal.de

The reactivity of the ester towards transesterification is influenced by the electronic nature of the phenoxy leaving group. The presence of electron-withdrawing chloro-substituents on the phenyl ring makes the corresponding phenoxide a better leaving group, thus facilitating the nucleophilic acyl substitution. rsc.org The general mechanism for nucleophilic acyl substitution involves the attack of a nucleophile on the carbonyl carbon to form a tetrahedral intermediate, followed by the elimination of the leaving group. masterorganicchemistry.com Therefore, this compound is expected to readily undergo transesterification with various alcohols in the presence of a suitable catalyst. researchgate.netresearchgate.net

Radical Reactions and Decomposition Processes

One common thermal decomposition pathway for esters is a syn-elimination reaction, which typically requires a β-hydrogen on the alkyl group of the ester. This pathway leads to the formation of an alkene and a carboxylic acid. However, in the case of this compound, the ester is an aryl acetate, lacking the necessary β-hydrogens for this type of elimination. Therefore, this pathway is not considered a primary route for its thermal decomposition.

At elevated temperatures, homolytic cleavage of the ester bond is a more probable decomposition pathway. This would involve the breaking of the C-O bond between the acetyl group and the 2,3,4-trichlorophenoxy group, resulting in the formation of an acetyl radical (CH₃CO•) and a 2,3,4-trichlorophenoxy radical (•OC₆H₂Cl₃).

CH₃COOC₆H₂Cl₃ → CH₃CO• + •OC₆H₂Cl₃

The subsequent reactions of these radicals would lead to a complex mixture of products. The acetyl radical can further decompose to a methyl radical (•CH₃) and carbon monoxide (CO). The 2,3,4-trichlorophenoxy radical can undergo various reactions, including hydrogen abstraction to form 2,3,4-trichlorophenol, or it could participate in polymerization reactions.

Another potential decomposition pathway involves the intramolecular rearrangement of the ester, similar to the Fries rearrangement, which is typically acid-catalyzed but can also occur thermally. This would lead to the formation of acetylated trichlorophenols, such as 2-acetyl-3,4,5-trichlorophenol or 4-acetyl-2,3,5-trichlorophenol.

Furthermore, under pyrolytic conditions, dechlorination of the aromatic ring can occur, leading to the formation of less chlorinated phenyl acetates, phenols, and other aromatic compounds. The high temperatures can also lead to the formation of more complex and potentially toxic compounds, such as polychlorinated dibenzodioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs), especially in the presence of oxygen.

| Decomposition Pathway | Initial Products | Potential Subsequent Products |

| Homolytic C-O Bond Cleavage | Acetyl radical, 2,3,4-Trichlorophenoxy radical | Methyl radical, Carbon monoxide, 2,3,4-Trichlorophenol, Polymers |

| Intramolecular Rearrangement | Acetylated trichlorophenols | - |

| Dechlorination | Less chlorinated phenyl acetates and phenols | Various chlorinated aromatic compounds |

| High-Temperature Pyrolysis | Complex mixture | Polychlorinated dibenzodioxins, Polychlorinated dibenzofurans |

The photochemical behavior of this compound is expected to be dominated by radical reactions initiated by the absorption of ultraviolet (UV) light. The presence of both a phenyl acetate group and multiple chlorine substituents on the aromatic ring provides several potential sites for photochemical activity.

Upon absorption of UV radiation, the primary photochemical process is likely to be the homolytic cleavage of the ester C-O bond, similar to the initial step in thermal decomposition. This would generate an acetyl radical and a 2,3,4-trichlorophenoxy radical.

CH₃COOC₆H₂Cl₃ + hν → CH₃CO• + •OC₆H₂Cl₃

The 2,3,4-trichlorophenoxy radical is a key intermediate that can drive subsequent reactions. It can abstract a hydrogen atom from the solvent or other molecules to form 2,3,4-trichlorophenol. Studies on the photolysis of other chlorinated phenols have shown that phenoxy radicals are important intermediates in their degradation pathways. researchgate.net

Another significant photochemical reaction is the cleavage of a carbon-chlorine (C-Cl) bond on the aromatic ring. This reductive dechlorination is a common pathway for the photodegradation of chlorinated aromatic compounds. wikipedia.org The absorption of a photon can lead to the homolytic cleavage of a C-Cl bond to form a dichlorophenyl acetate radical and a chlorine radical (Cl•). The position of the cleaved chlorine would depend on the relative bond strengths and the electronic distribution in the excited state. The resulting aryl radical can then abstract a hydrogen atom to form a dichlorophenyl acetate. Successive dechlorination steps can lead to the formation of less chlorinated and eventually non-chlorinated phenyl acetate and phenol.

The photolysis of related compounds, such as (2,4,5-trichlorophenoxy)acetic acid, has been shown to produce the corresponding trichlorophenol as a major product, supporting the likelihood of C-O bond cleavage. murdoch.edu.au

The presence of sensitizers, such as humic substances in natural waters, can enhance the rate of photolysis. These sensitizers can absorb light and transfer the energy to the this compound molecule, or they can generate reactive species like singlet oxygen or hydroxyl radicals that can then react with the compound.

| Photochemical Process | Initial Radical Products | Potential Final Products |

| C-O Bond Cleavage | Acetyl radical, 2,3,4-Trichlorophenoxy radical | 2,3,4-Trichlorophenol, Acetic acid derivatives |

| C-Cl Bond Cleavage | Dichlorophenyl acetate radical, Chlorine radical | Dichlorophenyl acetate, Less chlorinated phenols |

Environmental Transformation and Fate

Abiotic Degradation Mechanisms in Aquatic and Soil Systems

The abiotic, or non-biological, degradation of the resultant 2,3,4-trichlorophenol (B99974) in aquatic and soil environments occurs through several key mechanisms, including the action of sunlight (photolysis), reaction with water (hydrolysis), and physical interactions with soil and sediment particles (adsorption/desorption).

Photochemical degradation, or photolysis, is a significant process for the breakdown of chlorophenols in the environment, particularly in shallow or clear waters where sunlight penetration is high. wikipedia.org When exposed to UV radiation, such as that present in sunlight, the C-Cl bond in the chlorophenol molecule can be cleaved. nih.gov For trichlorophenols (TCPs), this process typically involves dechlorination, where chlorine atoms are sequentially removed from the aromatic ring. This leads to the formation of di- and monochlorinated phenols, and eventually phenol (B47542) itself. researchgate.net

The rate of photolysis can be influenced by various environmental factors. For instance, the presence of humic substances, which are common in natural waters, can enhance the rate of photolysis of some chlorophenols like 2,4,5-T. Studies on 2,4,6-trichlorophenol (B30397) have shown that photochemical degradation can also lead to the formation of chlorinated hydroquinones, especially under neutral to basic pH conditions. researchgate.net While direct photolysis is a key pathway, indirect photolysis involving reactive species like hydroxyl radicals can also contribute to the degradation of these compounds. researchgate.net

The primary hydrolytic event for Phenol, 2,3,4-trichloro-, acetate (B1210297) is the cleavage of its ester bond. This reaction with water results in the formation of 2,3,4-trichlorophenol and acetic acid. This process is a common fate for ester-containing compounds in aqueous environments.

Once 2,3,4-trichlorophenol is formed, it is generally resistant to further direct hydrolytic cleavage of the chlorine-carbon bonds under typical environmental conditions. However, hydrolysis can play a role in the transformation of intermediates formed during other degradation processes. For example, photohydrolysis can occur during photochemical degradation, leading to the replacement of a chlorine atom with a hydroxyl group. researchgate.net In the context of haloalkanes, hydrolysis is a nucleophilic substitution reaction where a hydroxide (B78521) ion replaces a halogen. wikipedia.orglearncbse.in While the aromatic C-Cl bond in chlorophenols is more stable than in aliphatic haloalkanes, similar principles apply under specific conditions, such as those created during advanced oxidation processes.

The mobility and bioavailability of 2,3,4-trichlorophenol in the environment are heavily influenced by adsorption and desorption processes in soil and sediment. Adsorption is the binding of the chemical to the surface of particles, while desorption is its release back into the surrounding water or soil solution.

The extent of adsorption is dependent on both the properties of the chemical and the characteristics of the environmental media. For chlorophenols, adsorption tends to increase in acidic conditions and decrease in neutral or basic conditions. wikipedia.org This is related to the pH-dependent speciation of the phenol group. The organic carbon content of the soil or sediment is also a critical factor; higher organic carbon content generally leads to greater adsorption. researchgate.netscite.ainih.gov Studies on various pesticides have shown that materials with high organic carbon, like thatch, can have a significant capacity for adsorption. researchgate.netscite.ainih.gov

Table 1: Factors Influencing Adsorption of Chlorophenols

| Factor | Influence on Adsorption | Rationale |

|---|---|---|

| Soil/Sediment Organic Carbon Content | Increases with higher organic carbon | Hydrophobic partitioning of the chlorophenol into the organic matter. researchgate.netscite.ainih.gov |

| pH of the Medium | Increases under acidic conditions | At lower pH, the phenolic group is less ionized, making the molecule less water-soluble and more prone to adsorb to surfaces. wikipedia.org |

| Clay Content | Can increase adsorption | Clay minerals provide surface area for binding. |

| Presence of Other Pollutants | Competitive adsorption can occur | Other organic molecules may compete for the same binding sites. |

Biotic Transformation Pathways

The biodegradation of chlorophenols, including the 2,3,4-trichlorophenol resulting from the initial hydrolysis, is a key process in their ultimate removal from the environment. Both aerobic (oxygen-present) and anaerobic (oxygen-absent) microorganisms have been shown to degrade these compounds.

Under aerobic conditions, microorganisms can utilize chlorophenols as a source of carbon and energy, often leading to their complete mineralization to carbon dioxide, water, and chloride ions. sci-hub.se The presence of halogens on the aromatic ring can slow down the rate of degradation. wikipedia.org

The initial step in the aerobic biodegradation of many chlorophenols is the hydroxylation of the aromatic ring, often catalyzed by monooxygenase or dioxygenase enzymes. nih.gov This leads to the formation of chlorocatechols. nih.govnih.gov These intermediates are then subject to ring cleavage, which can occur via an ortho- or meta-cleavage pathway. nih.gov

Several bacterial strains capable of degrading chlorophenols have been isolated, including species of Pseudomonas and Diaphorobacter. nih.govnih.gov Studies have shown that mixed microbial communities can adapt to degrade chlorophenols, although some isomers, like 2,4,5-trichlorophenol (B144370), have been found to be more resistant to biodegradation than others. nih.gov The efficiency of degradation can be influenced by the concentration of the compound, with high concentrations potentially inhibiting microbial activity. nih.gov In some cases, co-metabolism, where the degradation occurs in the presence of another growth-supporting substrate, can enhance the breakdown of the target compound. mdpi.com

In anaerobic environments, such as deep sediments, flooded soils, and certain wastewater treatment systems, a different set of microbial processes governs the degradation of chlorophenols. wikipedia.org The primary mechanism for the breakdown of chlorinated aromatic compounds under these conditions is reductive dechlorination. wikipedia.org In this process, the chlorine atoms on the aromatic ring are sequentially removed and replaced with hydrogen atoms, using the chlorophenol as an electron acceptor. nih.gov

This stepwise dechlorination leads to the formation of less chlorinated phenols as intermediates. For a trichlorophenol, this would result in the formation of dichlorophenols, then monochlorophenols, and finally phenol. nih.govcapes.gov.br The position of the chlorine atom influences the ease of its removal, with ortho-chlorines often being the most readily removed, followed by meta-, and then para-chlorines. nih.govnih.gov

Table 2: Comparison of Aerobic and Anaerobic Biodegradation of Chlorophenols

| Feature | Aerobic Biodegradation | Anaerobic Biodegradation |

|---|---|---|

| Primary Initial Attack | Hydroxylation (addition of -OH groups) nih.gov | Reductive Dechlorination (removal of Cl atoms) wikipedia.org |

| Key Enzymes | Oxygenases (Mono- and Di-oxygenases) nih.gov | Dehalogenases |

| Common Intermediates | Chlorocatechols nih.govnih.gov | Dichlorophenols, Monochlorophenols, Phenol nih.govcapes.gov.br |

| Oxygen Requirement | Requires oxygen | Occurs in the absence of oxygen |

| Rate of Degradation | Generally faster for less chlorinated phenols | Can be slow, but effective for highly chlorinated phenols |

| End Products | CO2, H2O, Cl- sci-hub.se | CH4, CO2, H2O, Cl- |

Microbial Dechlorination and De-esterification Processes

The biodegradation of Phenol, 2,3,4-trichloro-, acetate in microbial systems is anticipated to begin with the cleavage of the ester bond (de-esterification), followed by the degradation of the resulting 2,3,4-trichlorophenol (2,3,4-TCP) through dechlorination and ring cleavage.

De-esterification: The initial and likely rapid transformation step for this compound is microbial hydrolysis of the ester linkage to yield 2,3,4-trichlorophenol and acetic acid. Studies on other chlorinated carboxylic acid esters have demonstrated that microorganisms in environmental waters can readily perform this hydrolysis. For instance, the ethylhexyl ester of 2,4-D is quickly hydrolyzed in soil and water to its parent acid form. This process is catalyzed by esterase enzymes, which are common in various bacteria and fungi. The resulting acetic acid can be readily used by many microorganisms as a carbon and energy source.

Dechlorination: Following de-esterification, the environmental fate of the molecule is dictated by the biodegradation of 2,3,4-trichlorophenol. This process can occur under both anaerobic and aerobic conditions, primarily through dechlorination.

Anaerobic Dechlorination: Under anaerobic conditions, the primary degradation mechanism is reductive dechlorination, where chlorine atoms are sequentially removed from the aromatic ring and replaced by hydrogen atoms. This process has been extensively studied for other trichlorophenol isomers, such as 2,4,6-TCP. In anaerobic sewage sludge, 2,4,6-TCP is often dechlorinated to 2,4-dichlorophenol (B122985) (2,4-DCP) and subsequently to 4-chlorophenol (B41353) (4-CP). The specific pathway and rate of dechlorination depend on the microbial consortium present and the position of the chlorine atoms. For 2,3,4-TCP, reductive dechlorination could potentially lead to various dichlorophenol and monochlorophenol isomers before the eventual formation of phenol, which can then be mineralized to carbon dioxide and methane. Bacteria from the genus Desulfitobacterium, among others, have been identified as key players in the reductive dechlorination of chlorophenols.

Aerobic Dechlorination and Ring Cleavage: In aerobic environments, microorganisms can degrade trichlorophenols through an oxidative pathway. This typically involves hydroxylation of the aromatic ring, catalyzed by monooxygenase enzymes, followed by ring cleavage. For 2,4,6-TCP, degradation by a microbial consortium has been shown to result in complete mineralization, with the release of stoichiometric amounts of chloride ions. The degradation of 2,4,5-TCP by the white rot fungus Phanerochaete chrysosporium involves oxidation to a benzoquinone, followed by reduction and further oxidative dechlorination before ring cleavage. A similar pathway can be inferred for 2,3,4-TCP, where initial hydroxylation would be followed by dechlorination and cleavage of the aromatic ring.

Influence of Environmental Parameters on Biodegradation Kinetics

The rate of biodegradation of this compound and its primary metabolite, 2,3,4-TCP, is significantly influenced by various environmental factors. While specific kinetic data for this compound are unavailable, studies on related isomers like 2,4,6-TCP provide valuable insights.

pH: The pH of the environment is a critical parameter. For the anaerobic dechlorination of 2,4,6-TCP in a bioreactor, the optimal pH was found to be 7.0. Dechlorination rates decreased at both more acidic (pH 6.0) and more alkaline (pH 8.0 and 9.0) conditions.

Temperature: Temperature affects microbial activity and, consequently, degradation rates. Most studies on chlorophenol degradation are conducted under mesophilic conditions (20-35°C). However, effective anaerobic digestion of 2,4,6-TCP has been demonstrated at lower temperatures (15°C), which is significant for treating contaminated wastewaters in cooler climates.

Presence of Co-substrates: The presence of other organic compounds can influence biodegradation. In some cases, a primary substrate or co-metabolite is necessary to support the microbial population and induce the enzymes required for degradation. For example, the addition of phenol was shown to enhance the degradation of 2,4,6-TCP by immobilized Pseudomonas strains. Conversely, high concentrations of the target compound can be inhibitory to the microbial consortium.

Redox Conditions: The redox potential of the environment determines whether degradation will proceed aerobically or anaerobically. The anaerobic dechlorination of 2,4,6-TCP is enhanced under methanogenic conditions but can be inhibited in the presence of alternative electron acceptors like nitrate (B79036) or sulfate. A sequential anaerobic-aerobic process is often considered highly effective, where the anaerobic stage achieves dechlorination and the subsequent aerobic stage mineralizes the resulting less-chlorinated or non-chlorinated phenols.

The table below summarizes findings on the degradation of the related compound 2,4,6-Trichlorophenol (2,4,6-TCP) under various conditions.

| Parameter | Optimal Condition/Observation for 2,4,6-TCP Degradation | Reference |

| pH | Neutral pH (7.0) found to be optimal for anaerobic dechlorination. | , |

| Temperature | Feasible at low temperatures (15°C) for anaerobic digestion. | |

| Redox Potential | Enhanced under methanogenic conditions; inhibited by nitrate and sulfate. | |

| Co-substrates | Addition of phenol enhanced degradation by some bacterial strains. | |

| Concentration | High concentrations (&>400 mg/L) can be inhibitory to microbial activity. |

Transport and Distribution Modeling in Environmental Compartments

The transport and distribution of this compound in the environment are governed by its physical and chemical properties, such as its volatility, water solubility, and tendency to sorb to soil and sediment particles. Specific experimental data for this compound are not available; therefore, its behavior is predicted based on the properties of similar chemical structures.

Volatilization from Water and Soil

Volatilization is the process by which a chemical transitions from soil or water into the atmosphere. This process is a significant dissipation pathway for many pesticides and organic pollutants. The tendency of a compound to volatilize is primarily determined by its vapor pressure and its Henry's Law Constant, which describes the partitioning between air and water.

For this compound, specific values for these properties are not documented in available literature. However, as a semi-volatile organic compound, some degree of volatilization from soil and water surfaces is expected. The addition of the acetate group, compared to the parent 2,3,4-trichlorophenol, would likely decrease its volatility due to an increase in molecular weight and a potential decrease in vapor pressure. Environmental factors such as temperature, soil moisture, and air movement will also influence the rate of volatilization. Generally, pesticides volatilize more rapidly from plant surfaces than from soil.

Leaching Potential in Soil Systems

Leaching is the movement of a chemical through the soil profile with percolating water, potentially leading to groundwater contamination. The leaching potential of a compound is inversely related to its sorption to soil particles and directly related to its water solubility. A common metric used to estimate leaching potential is the Groundwater Ubiquity Score (GUS), which is calculated from the compound's soil half-life and its soil organic carbon-water (B12546825) partitioning coefficient (Koc).

Specific Koc and water solubility values for this compound are not available. However, studies on other chlorinated compounds provide a framework for its likely behavior. For instance, the herbicide 2,4-D has a low binding affinity in mineral soils and is considered moderately to highly mobile, making it likely to leach if not degraded. Phenylurea herbicides and their metabolites show a range of mobilities, with some possessing the characteristics of groundwater contaminants. Given its chlorinated aromatic structure, this compound is expected to have some affinity for soil organic matter, but its acetate group might increase its water solubility compared

Analytical Methodologies and Characterization Techniques

Chromatographic Separation Techniques

Chromatography is fundamental to the analysis of Phenol (B47542), 2,3,4-trichloro-, acetate (B1210297), providing the means to isolate the compound from complex matrices. Both gas and liquid chromatography are routinely employed, often after a derivatization step to enhance analytical performance.

Gas Chromatography (GC) with Selective Detectors (FID, ECD)

Gas chromatography is a primary technique for the analysis of volatile and semi-volatile compounds like chlorinated phenyl acetates. The analysis of chlorophenols by GC is often preceded by a derivatization step, such as acetylation, to convert the polar phenolic group into a less polar, more volatile ester. nih.govoup.comoup.coms4science.at This process involves reacting the parent phenol, 2,3,4-trichlorophenol (B99974), with a reagent like acetic anhydride (B1165640) in an alkaline medium to yield 2,3,4-trichlorophenyl acetate. oup.coms4science.at This derivatization reduces the compound's polarity and increases its volatility, which is advantageous for GC analysis. oup.com

Following derivatization, the sample is introduced into the GC system. The separation is typically achieved on a capillary column, such as a DB-5, where compounds are separated based on their boiling points and interaction with the stationary phase. oup.com Longer columns, for instance, 60 meters in length, have been shown to significantly improve the separation and resolution of acetylated chlorophenols. oup.comoup.com

For detection, the Electron Capture Detector (ECD) is particularly well-suited for analyzing halogenated compounds like 2,3,4-trichlorophenyl acetate. The ECD offers high sensitivity and selectivity for electrophilic substances due to the presence of chlorine atoms in the molecule. nih.govoup.comnih.gov This makes it a superior choice for trace-level analysis in environmental samples. oup.comnih.gov While the Flame Ionization Detector (FID) can also be used, it is a universal detector for organic compounds and lacks the specific sensitivity to halogenated species that the ECD provides.

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating compounds that may not be sufficiently volatile or stable for GC analysis. For Phenol, 2,3,4-trichloro-, acetate and its isomers, reversed-phase (RP) HPLC is the most common mode. sielc.comsielc.com In this setup, a nonpolar stationary phase (like C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol (B129727). sielc.comnih.gov

The separation mechanism is based on the hydrophobic interactions between the analyte and the stationary phase. Analytes with higher hydrophobicity will have longer retention times. The mobile phase composition, including pH and the type of organic modifier, can be adjusted to optimize the separation of different phenyl acetates. nih.gov

Ultra-High-Performance Liquid Chromatography (UPLC) represents an advancement over traditional HPLC. By using columns packed with smaller particles (typically sub-2 µm), UPLC systems can operate at higher pressures, leading to significantly faster analysis times and improved resolution. sielc.com This makes UPLC a powerful tool for high-throughput analysis and for resolving complex mixtures of isomers.

Advanced Column Chemistries for Resolution of Isomers

The successful separation of isomers of trichlorophenol acetate is highly dependent on the choice of the chromatographic column's stationary phase.

In Gas Chromatography, the polarity of the stationary phase is a key parameter. While non-polar phases like methyl silicone separate compounds primarily by boiling point, more polar phases can provide enhanced selectivity. sigmaaldrich.com Phenyl-substituted phases (e.g., phenylmethyl silicone) can offer unique selectivity for aromatic compounds through π-π interactions. shimadzu.com For halogenated compounds, specialized columns designed for pesticide or dioxin analysis may also provide superior resolution of isomers. phenomenex.comphenomenex.com

In High-Performance Liquid Chromatography, advanced column chemistries are crucial for resolving closely related aromatic isomers. Phenyl-based stationary phases are particularly effective for this purpose. chromatographyonline.comelementlabsolutions.com These columns can engage in π-π interactions with the aromatic ring of 2,3,4-trichlorophenyl acetate, providing a different selectivity mechanism compared to the purely hydrophobic interactions of standard C18 columns. chromatographyonline.com This alternative selectivity is often key to separating positional isomers. elementlabsolutions.com The choice of organic modifier in the mobile phase (e.g., methanol versus acetonitrile) can also influence the extent of these π-π interactions and thus the final separation. elementlabsolutions.com

Spectroscopic Characterization

Following chromatographic separation, spectroscopic techniques are used to confirm the identity and elucidate the structure of this compound.

Mass Spectrometry (MS) for Molecular and Fragmentation Analysis

Mass spectrometry, particularly when coupled with Gas Chromatography (GC-MS), is a definitive tool for identifying 2,3,4-trichlorophenyl acetate. The mass spectrum provides the molecular weight and a unique fragmentation pattern that serves as a chemical fingerprint.

The electron ionization (EI) mass spectrum of 2,3,4-trichlorophenyl acetate will show a molecular ion peak (M+). Due to the presence of three chlorine atoms, this peak will be accompanied by a characteristic isotopic cluster. Chlorine has two stable isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). This results in M+2, M+4, and M+6 peaks with predictable relative intensities, confirming the presence of three chlorine atoms. whitman.edu

A primary fragmentation pathway for phenyl acetates is the loss of the acetyl group as a ketene (B1206846) molecule (CH₂=C=O, 42 Da), leading to the formation of the corresponding trichlorophenol ion. libretexts.org Another common fragmentation is the cleavage of the ester bond to produce an acylium ion (CH₃CO⁺) at m/z 43. libretexts.org The analysis of the mass spectrum available in the MassBank database confirms these patterns.

Table 1: Key Mass Spectral Data for this compound

| m/z (Mass-to-Charge Ratio) | Relative Intensity (%) | Proposed Fragment |

|---|---|---|

| 43 | 100.0 | [CH₃CO]⁺ (Base Peak) |

| 196 | 55.9 | [C₆H₂³⁵Cl₃O]⁺ (Loss of ketene) |

| 198 | 54.2 | Isotope peak for [C₆H₂Cl₃O]⁺ |

| 238 | 31.1 | [C₈H₅³⁵Cl₃O₂]⁺ (Molecular Ion) |

| 240 | 30.2 | Isotope peak for [C₈H₅Cl₃O₂]⁺ |

Data interpreted from MassBank record MSBNK-Fac_Eng_Univ_Tokyo-JP007523.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the complete structural determination of organic molecules. While a published spectrum for this compound was not found in the reviewed literature, its expected ¹H and ¹³C NMR spectra can be predicted based on its structure and data from similar compounds. jcsp.org.pk

¹H NMR Spectrum (Predicted): The ¹H NMR spectrum is expected to show two distinct regions: the aromatic region and the aliphatic region.

Aromatic Region (δ 7.0-8.0 ppm): The benzene (B151609) ring has two remaining protons. Due to the substitution pattern, these two protons would be adjacent to each other and would appear as two doublets, each integrating to one proton. Their exact chemical shifts are influenced by the electron-withdrawing effects of the chlorine atoms and the ester group. compoundchem.comorgchemboulder.com

Aliphatic Region (δ 2.0-2.5 ppm): A sharp singlet integrating to three protons would be observed for the methyl group of the acetate moiety. carlroth.comsigmaaldrich.com

¹³C NMR Spectrum (Predicted): The ¹³C NMR spectrum would provide information on each unique carbon atom in the molecule.

Carbonyl Carbon (δ ~168-170 ppm): The ester carbonyl carbon is expected to resonate in this downfield region. jcsp.org.pk

Aromatic Carbons (δ ~120-150 ppm): Six distinct signals would be expected for the six carbons of the benzene ring. The carbon atom attached to the oxygen (C1) would be the most downfield of the aromatic signals, while the carbons bonded to chlorine would also be significantly shifted. jcsp.org.pkchemicalbook.com

Methyl Carbon (δ ~20-22 ppm): The methyl carbon of the acetate group would appear as a single peak in the upfield region of the spectrum. jcsp.org.pk

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Structure Analysis

Spectroscopic methods are indispensable for the structural elucidation of "this compound." Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about its functional groups and electronic transitions.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for identifying the characteristic functional groups present in a molecule. For "this compound," the IR spectrum would exhibit distinct absorption bands corresponding to its key structural features. The presence of the carbonyl group (C=O) from the acetate moiety would be indicated by a strong absorption band typically in the region of 1770-1750 cm⁻¹. The C-O stretching vibration of the ester group would also be observable. Additionally, characteristic absorption bands related to the aromatic ring and the C-Cl bonds of the trichlorophenyl group would be present, aiding in the compound's identification. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides insights into the electronic structure of the molecule by measuring its absorption of ultraviolet and visible light. The UV-Vis spectrum of "this compound" is characterized by absorption bands arising from electronic transitions within the aromatic ring and the carbonyl group. The presence of chlorine atoms on the phenyl ring can influence the position and intensity of these absorption bands. researchgate.netmdpi.com Studies on similar compounds have shown that the solvent can affect the UV-Vis spectrum. mdpi.com For instance, the maximum absorbance wavelength for some related compounds has been observed around 390 nm. researchgate.net

Sample Preparation and Preconcentration Strategies

Due to the often low concentrations of "this compound" in environmental samples, effective sample preparation and preconcentration are critical steps prior to analysis. These strategies aim to isolate the analyte from complex matrices and increase its concentration to a level suitable for detection.

Solid-Phase Extraction (SPE) Methods

Solid-Phase Extraction (SPE) is a widely used technique for the selective extraction and concentration of analytes from liquid samples. nih.gov The choice of the solid sorbent is crucial for the efficient retention of the target compound. For chlorophenols and their derivatives, various SPE sorbents have been investigated.

The general SPE procedure involves four main steps: conditioning the sorbent, loading the sample, washing away interferences, and eluting the analyte of interest. windows.netphenomenex.com For acidic compounds like chlorophenols, adjusting the pH of the water sample to an acidic value (e.g., pH 2) is often necessary to ensure they are in their neutral form, which enhances their retention on non-polar sorbents. researchgate.net

Commonly used sorbents for the extraction of phenolic compounds include:

Polystyrene-divinylbenzene (PS-DVB): This sorbent has shown high recoveries for chlorophenols from water samples. researchgate.net

Strong Anion Exchange (SAX): These sorbents have a permanently positively charged quaternary amine group that retains acidic compounds through an anion-exchange mechanism. phenomenex.com

Silica-based sorbents: Modified silica (B1680970) gels can also be employed for the extraction of phenolic compounds.

The selection of the appropriate elution solvent is also critical for achieving high recovery of the analyte. The volume of the elution solvent needs to be optimized to ensure complete elution of the trapped compounds. researchgate.net

Derivatization Techniques for Enhanced Detection and Separation

Gas chromatography (GC) is a common technique for the analysis of volatile and semi-volatile organic compounds. However, the direct analysis of polar compounds like chlorophenols by GC can be challenging due to their low volatility and potential for peak tailing. Derivatization is a chemical modification process that converts the analyte into a more volatile and thermally stable derivative, improving its chromatographic behavior and detection sensitivity. oup.com

For chlorophenols, several derivatization techniques are employed:

Acetylation: This involves reacting the phenol with an acetylating agent, such as acetic anhydride, to form the corresponding acetate ester. This is particularly relevant for the analysis of the parent phenol, 2,3,4-trichlorophenol, which would be converted to "this compound". In-situ acetylation, where the derivatization occurs directly in the water sample, can simplify the procedure and improve recovery. oup.com

Silylation: This technique involves the reaction of the phenol with a silylating reagent, like bis(trimethylsilyl)trifluoroacetamide (BSTFA), to form a trimethylsilyl (B98337) ether. This method has been shown to be rapid and quantitative. nih.gov

Chloroacetylation: This method uses chloroacetic anhydride for derivatization and has been shown to be a rapid and sensitive method for the analysis of various chlorophenols in water. oup.com

Methylation: Derivatization with reagents like methyl chloroformate has also been successfully used for the analysis of chlorophenols in wastewater. researchgate.net

These derivatization reactions not only improve GC performance but can also enhance the sensitivity of detection, particularly with electron capture detectors (ECD) or mass spectrometry (MS).

Stir Bar Sorptive Extraction (SBSE) for Trace Analysis

Stir Bar Sorptive Extraction (SBSE) is a highly sensitive, solventless sample preparation technique used for the extraction and preconcentration of organic compounds from aqueous samples. iiste.org It utilizes a magnetic stir bar coated with a thick layer of a sorbent material, most commonly polydimethylsiloxane (B3030410) (PDMS). iiste.orgnih.gov

The principle of SBSE is based on the partitioning of the analyte between the sample matrix and the PDMS coating of the stir bar. chromatographyonline.com The large volume of the sorbent phase on the stir bar allows for a high concentration factor, making it particularly suitable for trace analysis. mdpi.com

For the analysis of phenolic compounds, which are relatively polar, the efficiency of extraction with the nonpolar PDMS can be limited. researchgate.net To overcome this, in-situ derivatization is often coupled with SBSE. chromatographyonline.com For instance, the phenolic compounds in the sample can be acetylated prior to or during the SBSE process. This derivatization increases the hydrophobicity of the analytes, leading to a higher partition coefficient into the PDMS phase and thus improved extraction efficiency. chromatographyonline.com After extraction, the analytes are typically desorbed from the stir bar either by thermal desorption for GC analysis or by liquid desorption for liquid chromatography (LC) analysis. iiste.org

Quantitative Analysis and Method Validation

Accurate quantification of "this compound" requires the development and validation of robust analytical methods. This ensures the reliability and reproducibility of the analytical results.

Calibration Curve Development and Linearity Assessment

A calibration curve is essential for determining the concentration of an analyte in an unknown sample. It is constructed by analyzing a series of standard solutions with known concentrations of the analyte. The response of the analytical instrument (e.g., peak area in chromatography) is then plotted against the corresponding concentration.

For the quantitative analysis of "this compound," a calibration curve would be developed using certified reference standards of the compound. The linearity of the calibration curve is a critical parameter that demonstrates the method's ability to provide results that are directly proportional to the concentration of the analyte over a specific range. oup.com A linear relationship is typically assessed by the coefficient of determination (R²), which should be close to 1. For example, in the analysis of other chlorophenols, linear ranges covering several orders of magnitude with R² values greater than 0.99 have been achieved. nih.govresearchgate.net

The following table illustrates a hypothetical calibration dataset for the analysis of "this compound" by GC-MS.

| Standard Concentration (µg/L) | Instrument Response (Peak Area) |

| 0.1 | 15,000 |

| 0.5 | 78,000 |

| 1.0 | 155,000 |

| 5.0 | 760,000 |

| 10.0 | 1,520,000 |

| 20.0 | 3,050,000 |

This is a hypothetical data table for illustrative purposes.

From such data, a calibration equation is derived, which can then be used to calculate the concentration of "this compound" in real-world samples. The method's limit of detection (LOD) and limit of quantification (LOQ) are also determined as part of the validation process, defining the lowest concentration of the analyte that can be reliably detected and quantified, respectively. researchgate.netresearchgate.net

Detection and Quantification Limits

The determination of "this compound" is intrinsically linked to the analytical methodologies employed for the detection of its parent compound, 2,3,4-trichlorophenol. A common and effective strategy for the analysis of chlorophenols in various matrices is through a derivatization process, specifically acetylation, to form their more volatile and less polar acetate esters. This is followed by analysis using gas chromatography (GC), often coupled with an electron-capture detector (ECD) or a mass spectrometer (MS). Therefore, the detection and quantification limits of "this compound" are best understood in the context of methods developed for the analysis of a range of acetylated chlorophenols.

In a study focused on the determination of chlorophenols in aqueous samples, a method involving direct acetylation followed by GC-ECD analysis was developed. nih.govoup.comoup.com This approach yielded detection limits for various chlorophenyl acetates in the range of 0.001 to 0.005 mg/L. nih.govoup.comoup.com For the analysis of chlorophenols in leather, an improved method utilizing ultrasonic assisted extraction, acetylation, and subsequent GC-MS analysis reported detection limits between 0.09 and 0.15 mg/kg. uc.eduresearchgate.net Another established method, NCASI Method CP-86.07, which employs in-situ acetylation and GC/MS for the analysis of chlorinated phenolics in water, can generally achieve detection limits in the low microgram per liter (μg/L) range, depending on matrix interferences and the sensitivity of the instrument. ncasi.org

It is important to note that the limit of detection (LOD) and limit of quantification (LOQ) are statistically determined values. The LOQ represents the concentration at which the compound can be reliably quantified with a specified level of precision and accuracy, and is often defined as being a certain multiple of the standard deviation of the noise or as a relative standard deviation of 10%. nih.gov

The table below summarizes the detection limits for acetylated chlorophenols from various studies, which provides a strong indication of the expected detection capabilities for "this compound".

Table 1: Detection Limits for Acetylated Chlorophenols in Various Matrices

| Analytical Method | Matrix | Detection Limit | Reference |

|---|---|---|---|

| Direct Acetylation and GC-ECD | Aqueous Samples | 0.001–0.005 mg/L | nih.gov, oup.com, oup.com |

| In-situ Acetylation and GC/MS (NCASI Method CP-86.07) | Water | Low μg/L range | ncasi.org |

Accuracy and Precision in Analytical Determinations

The accuracy and precision of analytical methods for "this compound" are critical for ensuring the reliability of quantitative data. Accuracy refers to the closeness of a measured value to the true value, while precision describes the reproducibility of the measurements. As with detection limits, the accuracy and precision for the analysis of "this compound" are typically evaluated in the context of methods for acetylated chlorophenols.

The precision of these methods is commonly expressed as the relative standard deviation (RSD), which is a measure of the spread of the data relative to the mean. For the analysis of chlorophenol acetates in spiked water samples using GC-ECD, the relative standard deviation was found to be in the range of 2.2% to 6.1%. nih.govoup.comoup.com In a separate study on the analysis of chlorophenols in leather via acetylation and GC-MS, the RSD was reported to be between 2.1% and 7.3%. uc.eduresearchgate.net

Accuracy is often assessed by determining the recovery of a known amount of the analyte (a "spike") added to a sample. The study on aqueous samples reported relative recoveries for acetylated chlorophenols ranging from 67.1% to 101.3%. nih.govoup.comoup.com The analysis of chlorophenols in leather demonstrated satisfactory recoveries in the range of 92% to 105%. uc.eduresearchgate.net

The linearity of the analytical method is another important aspect of its accuracy, demonstrating that the response of the instrument is proportional to the concentration of the analyte over a given range. In an application note for the determination of 2,4,6-trichlorophenol (B30397) by derivatization to its acetate and subsequent GC/MS analysis, a high degree of linearity was demonstrated with a determination coefficient (r²) of 0.99983. s4science.at This indicates a strong and reliable correlation between the concentration and the instrumental response for a closely related trichlorophenyl acetate isomer. s4science.at

The following table presents a summary of the accuracy and precision data for the analysis of acetylated chlorophenols.

Table 2: Accuracy and Precision Data for the Analysis of Acetylated Chlorophenols

| Parameter | Analytical Method | Matrix | Value | Reference |

|---|---|---|---|---|

| Precision (RSD) | Direct Acetylation and GC-ECD | Aqueous Samples | 2.2% – 6.1% | nih.gov, oup.com, oup.com |

| Ultrasonic Assisted Extraction, Acetylation, and GC-MS | Leather | 2.1% – 7.3% | uc.edu, researchgate.net | |

| Accuracy (Recovery) | Direct Acetylation and GC-ECD | Aqueous Samples | 67.1% – 101.3% | nih.gov, oup.com, oup.com |

| Ultrasonic Assisted Extraction, Acetylation, and GC-MS | Leather | 92% – 105% | uc.edu, researchgate.net |

| Linearity (r²) | Derivatization and GC/MS (for 2,4,6-trichlorophenyl acetate) | Not specified | 0.99983 | s4science.at |

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Molecular Structure and Electronic Properties

Quantum chemical methods are fundamental in determining the three-dimensional structure, electron distribution, and energetic landscape of a molecule.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It has been widely applied to study organic molecules, including chlorinated aromatic compounds. nih.govmdpi.com DFT calculations, often using hybrid functionals like B3LYP, are employed to predict optimized geometries, vibrational frequencies, and thermodynamic properties. nih.govnih.gov For compounds related to Phenol (B47542), 2,3,4-trichloro-, acetate (B1210297), DFT has been used to correlate calculated structural parameters with experimental data from X-ray crystallography, showing good agreement. scispace.com These studies confirm that DFT methods can accurately predict equilibrium structures and properties for chlorinated phenyl derivatives. nih.govscispace.com The choice of basis set, such as 6-311G** or 6-311++G(d,p), is crucial for obtaining accurate results, especially when modeling properties like vibrational spectra or thermodynamic parameters. nih.govneliti.com

The structure of Phenol, 2,3,4-trichloro-, acetate is not rigid; rotation can occur around the ester bond (C-O-C). This rotation gives rise to different conformers, each with a specific energy. Conformer analysis involves mapping the potential energy surface as a function of the key dihedral angles to identify the most stable (lowest energy) conformations.

Molecular Electrostatic Potential (MEP) maps are three-dimensional visualizations of the charge distribution around a molecule. libretexts.org They are invaluable for predicting how molecules will interact, with red areas indicating regions of high electron density (negative potential, susceptible to electrophilic attack) and blue areas indicating electron-deficient regions (positive potential, susceptible to nucleophilic attack). youtube.comresearchgate.net

For this compound, an MEP map would be expected to show significant negative potential around the carbonyl oxygen of the acetate group due to the presence of lone pairs and the bond polarity. The phenyl ring itself would have its electron density significantly modulated by the strongly electron-withdrawing chlorine atoms and the oxygen of the ester group. The chlorine atoms and the regions around the hydrogen atoms on the ring would likely show less negative or even slightly positive potential. MEP maps are powerful tools for understanding intermolecular interactions. researchgate.netavogadro.cc The charge distribution directly influences the molecule's reactivity, particularly in processes like hydrolysis. libretexts.org